molecular formula C18H17N3O2S B11979247 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11979247
M. Wt: 339.4 g/mol
InChI Key: VVRUIRHNHWPGPM-VXLYETTFSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic core (benzothienopyrimidine) with a tetrahydro ring system. The structure incorporates a 2-hydroxybenzylidene Schiff base at the 3-position and a methyl group at the 2-position. Synthesis typically involves condensation of a thienopyrimidine precursor with salicylaldehyde derivatives in the presence of a base like piperidine . Key spectral features include IR absorption for C=N (1617–1622 cm⁻¹) and C=O (1683–1723 cm⁻¹), alongside aromatic proton signals in the δ 7.3–8.3 ppm range in ¹H-NMR .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17N3O2S/c1-11-20-17-16(13-7-3-5-9-15(13)24-17)18(23)21(11)19-10-12-6-2-4-8-14(12)22/h2,4,6,8,10,22H,3,5,7,9H2,1H3/b19-10+

InChI Key

VVRUIRHNHWPGPM-VXLYETTFSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC=C4O

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Formation of the Benzothiophene Precursor

The synthesis begins with the preparation of 2-methyl-5,6,7,8-tetrahydrobenzothiophene, a critical intermediate. This is achieved via:

  • Cyclization of 2-mercaptocyclohexanecarboxylic acid with methyl acetoacetate under acidic conditions, yielding the benzothiophene scaffold.

  • Friedel-Crafts alkylation to introduce the methyl group at position 2, using AlCl₃ as a catalyst in dichloromethane at 0–5°C.

Pyrimidinone Ring Formation

The pyrimidin-4(3H)-one ring is constructed via a Biginelli-like cyclocondensation involving:

  • 2-Methyltetrahydrobenzothiophene-3-carbaldehyde (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethyl acetoacetate (1.1 equiv)

Reaction Conditions :

  • Solvent: Acetonitrile

  • Catalyst: Iodine (0.03 equiv)

  • Temperature: Reflux (82°C)

  • Duration: 6–8 hours

  • Yield: 68–72%

The mechanism proceeds through enamine formation, followed by nucleophilic attack of thiourea and cyclodehydration (Figure 1).

Schiff Base Formation for Functionalization

Introduction of the 3-Amino Group

The intermediate 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is treated with hydrazine hydrate in ethanol under reflux to yield the 3-amino derivative.

  • Key Parameters :

    • Hydrazine hydrate: 2.0 equiv

    • Temperature: 80°C

    • Duration: 4 hours

    • Yield: 85%

Condensation with 2-Hydroxybenzaldehyde

The final step involves Schiff base formation between the 3-amino group and 2-hydroxybenzaldehyde:

  • Reactants :

    • 3-Amino intermediate (1.0 equiv)

    • 2-Hydroxybenzaldehyde (1.1 equiv)

  • Conditions :

    • Solvent: Ethanol

    • Catalyst: Glacial acetic acid (pH 4.0–4.5)

    • Temperature: Reflux (78°C)

    • Duration: 2 hours

    • Yield: 78%

The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine (Figure 2).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that ethanol maximizes yield due to its polarity and ability to stabilize the imine intermediate. Alternatives like methanol or THF reduce yields by 15–20%.

Catalyst Impact :

  • Acetic acid (pH 4.5): 78% yield

  • p-Toluenesulfonic acid: 72% yield

  • No catalyst: <30% yield

Temperature and Time Dependence

  • Optimal Temperature : 78°C (reflux)

    • Lower temperatures (50°C) require 6 hours for 65% yield.

    • Higher temperatures (>90°C) promote side reactions (e.g., aldehyde oxidation).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.35 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.25–6.80 (m, 4H, aromatic), 2.95 (t, 2H, CH₂), 2.50 (s, 3H, CH₃).

  • IR (KBr):

    • 3250 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the imine bond and planar arrangement of the benzothienopyrimidinone core (Figure 3).

Comparative Analysis with Analogous Compounds

ParameterThis Compound3-(4-Methoxybenzylidene) AnalogRef.
Yield 78%70%
Melting Point 245–247°C228–230°C
Antiviral Activity ModerateHigh

Electron-donating groups (e.g., 2-OH) enhance stability but reduce solubility in polar solvents.

Applications and Derivatives

The compound exhibits potential as:

  • Antiviral agent : Inhibits herpes simplex virus-1 (EC₅₀ = 12 µM).

  • Anticancer candidate : Induces apoptosis in HeLa cells via caspase-3 activation.

Derivatives with modified substituents on the benzylidene ring are under investigation for enhanced bioavailability.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups and structural rigidity:

Nucleophilic Substitution

The amino group (–NH–) in the pyrimidine ring can participate in nucleophilic substitution reactions, enabling the replacement of the amino group with other nucleophiles (e.g., alkylating agents or acylating agents).

Functional Group Reactivity

  • Hydroxyl Group : The phenolic –OH group on the benzylidene moiety is reactive, potentially undergoing esterification, alkylation, or oxidation.

  • Imine Group : The C=N bond in the benzylideneamino moiety is susceptible to hydrolysis under acidic conditions, regenerating the aldehyde and amine precursors .

Intramolecular Hydrogen Bonding

The compound exhibits a short O–H⋯N intramolecular hydrogen bond , which stabilizes the conformation and may influence its reactivity by modulating the electronic environment of the hydroxyl group .

Structural Influences on Reactivity

The fused benzothieno-pyrimidine framework and substituents (e.g., hydroxyl, methyl) significantly affect reactivity:

  • Thermodynamic Stability : The tetrahydrobenzothieno ring reduces ring strain compared to fully aromatic analogs, enhancing stability during reactions.

  • Solvent and Temperature : Reaction conditions (e.g., methanol as solvent, reflux temperatures) are critical for optimizing yields and minimizing side reactions .

Experimental Insights

  • Purification : The synthesized compound is typically recrystallized from dichloromethane, ensuring high purity for downstream applications .

  • Characterization : NMR spectroscopy confirms structural integrity, while X-ray diffraction studies provide insights into molecular packing and hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothieno-pyrimidine derivatives. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives of benzothieno-pyrimidine can inhibit bacterial growth by disrupting cellular processes or damaging bacterial cell walls. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Anti-inflammatory Effects

Research indicates that compounds similar to 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This application is particularly relevant for treating chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Screening

In a study evaluating various derivatives of benzothieno-pyrimidines, one derivative demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MCF-7). The study suggested that the presence of hydroxyl groups significantly enhances cytotoxicity through increased solubility and interaction with DNA .

Case Study 2: Antimicrobial Testing

A series of tests were conducted against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares substituents, spectral data, and physical properties of related compounds:

Compound Name Substituent (R) Melting Point (°C) IR (C=N/C=O, cm⁻¹) ¹H-NMR (Key Signals, δ ppm)
Target Compound 2-Hydroxybenzylidene 240–242 1617 (C=N), 1723 (C=O) 7.6–7.3 (Ar-H), 13.1 (NH, br.s)
AS5 Benzylidene - 1617 (C=N), 1683 (C=O) 7.31–7.82 (Ar-H), 3.63 (SH)
AS7 4-Chlorobenzylidene - 1622 (C=N), 1685 (C=O) 7.91–8.23 (Ar-H), 3.41 (SH)
2-Methyl-3-(2-oxocoumarin)amido derivative Coumarin amido 278 1723 (C=Ocoumarin) 8.3 (C4-Hcoumarin), 7.6–7.3 (Ar-H)
4c 4-Benzylpiperazine 134–135 - 1.5–2.8 (CH₂), 7.2–7.4 (Ar-H)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in AS7) upshift C=N stretches (1622 cm⁻¹ vs. 1617 cm⁻¹ in AS5), while the target compound’s hydroxy group causes minimal shift due to resonance stabilization .
  • Thermal Stability : Higher melting points (240–242°C vs. 134–143°C for piperazine derivatives ) suggest stronger intermolecular interactions in the target compound.

Biological Activity

The compound 3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , often referred to as a thienopyrimidine derivative, possesses significant biological activity that has been the subject of various research studies. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and receptor activity.

  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 339.41148 g/mol
  • CAS Number : 300571-95-3

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds synthesized from the thienopyrimidine framework have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives achieved approximately 97% growth inhibition against the LOX IMVI melanoma cell line at a concentration of 10 µM .

CompoundActivityConcentrationEffectiveness
Compound AAntibacterial10 µM97% inhibition
Compound BAntifungal20 µM85% inhibition

Cytotoxic Activity

The cytotoxic potential of this compound has also been explored in several studies. One investigation into the structure-activity relationship (SAR) of thienopyrimidine derivatives revealed that modifications to the benzothieno moiety significantly influenced cytotoxicity against cancer cell lines. The compound demonstrated selective activity against specific cancer types while maintaining lower toxicity in normal cells .

Receptor Activity

The compound's interaction with muscarinic receptors has been a focal point in pharmacological studies. Specifically, it has been assessed for its agonistic activity at muscarinic receptor subtypes (m1, m2, m3). In vitro studies indicated that it stimulates phosphoinositide (PI) metabolism comparable to established agonists like carbachol. The structure appears to confer selectivity towards m1 receptors, making it a candidate for further exploration in neuropharmacology .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties of various thienopyrimidine derivatives.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Findings : Several derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound showed IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating potent cytotoxic effects.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, pyridine, 25 h reflux72%
Schiff base formation2-hydroxybenzaldehyde, ethanol, 12 h stirring68%
PurificationEthyl acetate recrystallization85%

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Prioritize signals for the imine proton (δ 8.47–8.85 ppm), aromatic protons (δ 6.5–7.6 ppm), and methyl groups (δ 1.0–2.3 ppm) .
  • IR : Confirm C=O stretches (1668–1718 cm⁻¹) and NH vibrations (3415 cm⁻¹) .
  • Mass spectrometry : Monitor molecular ion peaks (e.g., m/z 309 [M⁺] for derivatives) .
  • X-ray crystallography : Resolve ambiguity in tautomeric forms (e.g., keto-enol equilibria) using single-crystal data .

Basic: What in vitro assays are used to evaluate biological activity, and how should controls be selected?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa), with cisplatin as a positive control .
  • Antimicrobial : Agar diffusion assay using Staphylococcus aureus or E. coli, with ampicillin as a reference .
  • Anti-inflammatory : COX-2 inhibition assay, using celecoxib for comparison .
    Key Consideration : Use solvent-matched negative controls (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Advanced: How can contradictions in reported biological activities (e.g., cytotoxic vs. anti-inflammatory) be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Structural variations : Substitutions at the 2-methyl or Schiff base positions alter activity profiles (e.g., 4-bromophenoxy derivatives show anti-inflammatory effects, while hydrazino derivatives exhibit cytotoxicity) .
  • Assay conditions : Differences in cell line sensitivity (e.g., HeLa vs. RAW 264.7 macrophages) or incubation times .
    Resolution Strategy :

Replicate studies under standardized protocols (e.g., NIH/ANSI guidelines).

Conduct dose-response curves to compare EC₅₀ values across assays .

Advanced: What computational strategies predict pharmacological potential, and how are models validated?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or DNA topoisomerase II. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • QSAR : Develop models using descriptors like logP and polar surface area. Validate via leave-one-out cross-validation (R² > 0.8) .
    Case Study : Docking of 4-methylthienopyrimidines predicted antimicrobial activity, later confirmed via MIC assays .

Advanced: What methodological considerations ensure robust SAR studies for derivatives?

Methodological Answer:

  • Structural diversity : Synthesize derivatives with systematic substitutions (e.g., alkyl, aryl, or heterocyclic groups at the 2-position) .
  • Data normalization : Express activity as % inhibition relative to controls to minimize inter-assay variability .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare group means (p < 0.05) .

Q. Table 2: Example SAR Data

DerivativeR-groupCytotoxicity (IC₅₀, μM)Anti-inflammatory (% COX-2 inhibition)
Parent-H12.3 ± 1.245 ± 3
4-Bromo-Br8.7 ± 0.972 ± 5
4-Methoxy-OCH₃18.5 ± 2.138 ± 4

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